molecular formula C14H11ClN2 B11870249 2-benzyl-5-chloro-1H-1,3-benzodiazole

2-benzyl-5-chloro-1H-1,3-benzodiazole

Cat. No.: B11870249
M. Wt: 242.70 g/mol
InChI Key: GOXBDVDMFJVVNM-UHFFFAOYSA-N
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Description

2-benzyl-5-chloro-1H-1,3-benzodiazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad range of biological activities and are widely used in medicinal chemistry. The compound consists of a benzene ring fused to an imidazole ring, with a benzyl group at the 2-position and a chlorine atom at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5-chloro-1H-1,3-benzodiazole typically involves the cyclization of o-phenylenediamine with benzyl chloride in the presence of a chlorinating agent. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as hydrochloric acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-5-chloro-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amine derivatives

    Substitution: Various substituted benzimidazoles

Scientific Research Applications

2-benzyl-5-chloro-1H-1,3-benzodiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-benzyl-5-chloro-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chlorobenzimidazole
  • 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoic acid methyl ester
  • 1-benzyl-2-chlorobenzimidazole

Uniqueness

2-benzyl-5-chloro-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group at the 2-position and the chlorine atom at the 5-position enhances its reactivity and potential as a pharmacophore.

Properties

Molecular Formula

C14H11ClN2

Molecular Weight

242.70 g/mol

IUPAC Name

2-benzyl-6-chloro-1H-benzimidazole

InChI

InChI=1S/C14H11ClN2/c15-11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17)

InChI Key

GOXBDVDMFJVVNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)Cl

Origin of Product

United States

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